4-Bromo-4'-propoxy-1,1'-biphenyl
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Overview
Description
4-Bromo-4’-propoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 4-position and a propoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-propoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure involves the reaction of 4-bromo-1,1’-biphenyl with propoxyboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 4-Bromo-4’-propoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-propoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide, under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 4-amino-4’-propoxy-1,1’-biphenyl or 4-thio-4’-propoxy-1,1’-biphenyl.
Oxidation: Formation of 4-bromo-4’-formyl-1,1’-biphenyl or 4-bromo-4’-carboxy-1,1’-biphenyl.
Reduction: Formation of 4-propoxy-1,1’-biphenyl.
Scientific Research Applications
4-Bromo-4’-propoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-propoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the propoxy group, making it less lipophilic and potentially less bioactive.
4-Propoxy-1,1’-biphenyl: Lacks the bromine atom, which may reduce its ability to form halogen bonds.
4-Bromo-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of a propoxy group, affecting its solubility and reactivity.
Uniqueness
4-Bromo-4’-propoxy-1,1’-biphenyl is unique due to the presence of both bromine and propoxy substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-bromo-4-(4-propoxyphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXSFDQUTFXKTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451878 |
Source
|
Record name | 4-Bromo-4'-propoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154020-02-7 |
Source
|
Record name | 4-Bromo-4'-propoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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